molecular formula C10H8BBrO2 B134909 (4-Bromonaphthalen-1-yl)boronic acid CAS No. 145965-14-6

(4-Bromonaphthalen-1-yl)boronic acid

Cat. No. B134909
CAS RN: 145965-14-6
M. Wt: 250.89 g/mol
InChI Key: DKKOMUVRCPKTFX-UHFFFAOYSA-N
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Description

“(4-Bromonaphthalen-1-yl)boronic acid” is a chemical compound with the empirical formula C10H8BBrO2 . It may contain varying amounts of anhydride .


Synthesis Analysis

This compound is often used as a reactant in various chemical reactions. For instance, it is used in the preparation of 3,5-substituted enones via Suzuki coupling, copper-catalyzed oxidative cross-coupling, and microwave-assisted synthesis of ethynylarylboronates .


Molecular Structure Analysis

The molecular weight of “(4-Bromonaphthalen-1-yl)boronic acid” is 250.88 . Its molecular structure can be represented by the SMILES string OB(O)c1ccc(Br)c2ccccc12 .


Chemical Reactions Analysis

“(4-Bromonaphthalen-1-yl)boronic acid” is used as a reactant in several chemical reactions. It is used in the preparation of 3,5-substituted enones via Suzuki coupling, copper-catalyzed oxidative cross-coupling, and microwave-assisted synthesis of ethynylarylboronates .


Physical And Chemical Properties Analysis

“(4-Bromonaphthalen-1-yl)boronic acid” is a solid compound with a melting point between 230-260 °C .

Scientific Research Applications

Suzuki Coupling

This compound is used as a reactant for the preparation of 3,5-substituted enones via Suzuki coupling . The Suzuki coupling is a type of cross-coupling reaction, used in organic chemistry to form carbon-carbon bonds. In this application, the boronic acid functionality of the compound is crucial for the reaction to occur.

Copper Catalyzed Oxidative Cross-Coupling

4-Bromo-1-naphthaleneboronic acid is also used in copper catalyzed oxidative cross-coupling reactions . This is a type of reaction where two different organic compounds are joined together with the aid of a copper catalyst. The boronic acid group in the compound plays a key role in this reaction.

Microwave-Assisted Synthesis

This compound is used in the microwave-assisted synthesis of ethynylarylboronates . Microwave-assisted synthesis is a technique used in organic chemistry to accelerate chemical reactions, and the boronic acid functionality of this compound is essential for the reaction to take place.

Synthesis of Boronic Acid Derivatives

4-Bromo-1-naphthaleneboronic acid can be used in the synthesis of other boronic acid derivatives . These derivatives have a wide range of applications in medicinal chemistry and materials science.

Materials Science

In materials science, this compound can be used in the synthesis of organic semiconductors, dyes, and polymers . The boronic acid functionality allows for the formation of covalent bonds with other compounds, enabling the creation of complex structures.

Medicinal Chemistry

In medicinal chemistry, boronic acids and their derivatives are used in the design of novel therapeutic agents . The boronic acid group can form reversible covalent bonds with biological targets, which can be exploited in drug design.

Mechanism of Action

Target of Action

4-Bromo-1-naphthaleneboronic acid, also known as (4-Bromonaphthalen-1-yl)boronic acid, is primarily used as a reactant in various chemical reactions .

Mode of Action

The compound is known to participate in Suzuki-Miyaura coupling reactions . In these reactions, it acts as an organoboron reagent, which is transferred from boron to palladium in a process known as transmetalation . This reaction is a key step in the formation of carbon-carbon bonds, which are fundamental in organic chemistry .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction, in which 4-Bromo-1-naphthaleneboronic acid participates, is a part of a broader set of reactions known as palladium-catalyzed cross-coupling reactions . These reactions are widely used in organic synthesis for the construction of complex organic compounds .

Pharmacokinetics

As a boronic acid, it is expected to have certain characteristics such as stability under physiological conditions and the ability to form reversible covalent bonds with diols, including the hydroxyl groups of sugars .

Result of Action

The primary result of the action of 4-Bromo-1-naphthaleneboronic acid is the formation of new carbon-carbon bonds via the Suzuki-Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals and materials for organic electronics .

Action Environment

The efficacy and stability of 4-Bromo-1-naphthaleneboronic acid, like many other chemical compounds, can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals . .

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of “(4-Bromonaphthalen-1-yl)boronic acid” are largely dependent on its applications in various chemical reactions. Given its use in Suzuki coupling and other reactions, it is likely to continue being a valuable reactant in the synthesis of complex organic compounds .

properties

IUPAC Name

(4-bromonaphthalen-1-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BBrO2/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKKOMUVRCPKTFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C2=CC=CC=C12)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BBrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70629661
Record name (4-Bromonaphthalen-1-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromonaphthalen-1-yl)boronic acid

CAS RN

145965-14-6
Record name (4-Bromonaphthalen-1-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-1-naphthaleneboronic Acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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